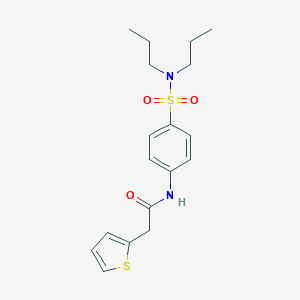![molecular formula C23H33N3O2 B216315 5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as DMCM and is a potent ligand for the GABA-A receptor.
Mécanisme D'action
DMCM acts as a positive allosteric modulator of the GABA-A receptor. The compound enhances the binding of GABA to the receptor, resulting in an increase in GABAergic neurotransmission. The increased GABAergic neurotransmission results in the anxiolytic, anticonvulsant, and sedative effects of DMCM.
Biochemical and Physiological Effects:
DMCM has been shown to have significant biochemical and physiological effects. The compound has been found to increase the activity of GABAergic neurons in the brain, resulting in a decrease in neuronal excitability. DMCM has also been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMCM in lab experiments include its potent and selective binding to the GABA-A receptor, its well-defined mechanism of action, and its ability to produce consistent results. The limitations of using DMCM in lab experiments include its potential toxicity and the need for caution when handling the compound.
Orientations Futures
There are several future directions for research on DMCM. One direction is to investigate the potential of DMCM as an antiepileptic drug. Another direction is to study the effects of DMCM on different subtypes of the GABA-A receptor. Additionally, research could focus on the development of new compounds based on the structure of DMCM that may have improved therapeutic properties.
Conclusion:
In conclusion, DMCM is a chemical compound that has significant potential for therapeutic applications. The compound has been extensively studied for its anxiolytic, anticonvulsant, and sedative effects. DMCM acts as a positive allosteric modulator of the GABA-A receptor, resulting in an increase in GABAergic neurotransmission. DMCM has advantages and limitations for lab experiments, and there are several future directions for research on the compound.
Méthodes De Synthèse
The synthesis method of DMCM involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 1-(2-phenylethyl)piperazine in the presence of formaldehyde and ammonium acetate. The reaction results in the formation of DMCM in high yield and purity. The synthesis method of DMCM has been optimized to produce large quantities of the compound for scientific research purposes.
Applications De Recherche Scientifique
DMCM has been extensively studied for its potential therapeutic applications. The compound has been found to have anxiolytic, anticonvulsant, and sedative effects. DMCM has also been shown to have potential as an antiepileptic drug. The compound has been tested in animal models and has shown promising results in reducing seizure activity.
Propriétés
Nom du produit |
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione |
|---|---|
Formule moléculaire |
C23H33N3O2 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C23H33N3O2/c1-23(2)16-21(27)20(22(28)17-23)18-24-9-11-26-14-12-25(13-15-26)10-8-19-6-4-3-5-7-19/h3-7,18,24H,8-17H2,1-2H3 |
Clé InChI |
GNGXQWPBXFAYPW-UHFFFAOYSA-N |
SMILES isomérique |
CC1(CC(=O)C(=CNCCN2CCN(CC2)CCC3=CC=CC=C3)C(=O)C1)C |
SMILES |
CC1(CC(=O)C(=CNCCN2CCN(CC2)CCC3=CC=CC=C3)C(=O)C1)C |
SMILES canonique |
CC1(CC(=O)C(=CNCCN2CCN(CC2)CCC3=CC=CC=C3)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)
![3-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216236.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B216239.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B216241.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)
![2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216244.png)
![2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216245.png)
![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)